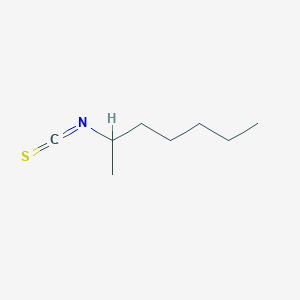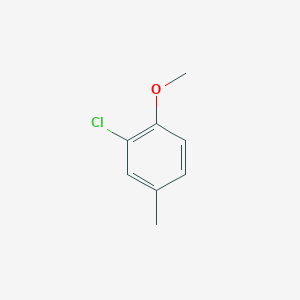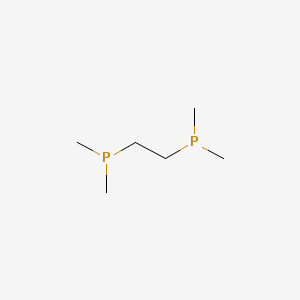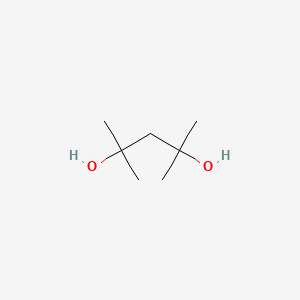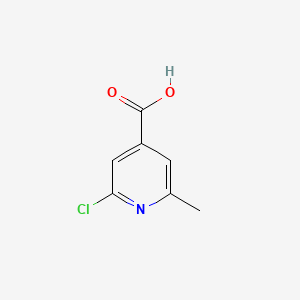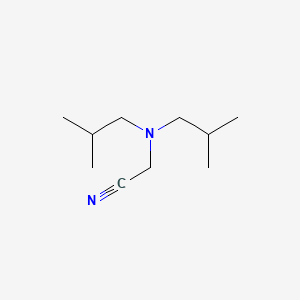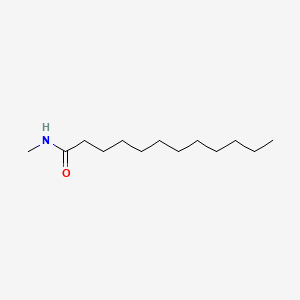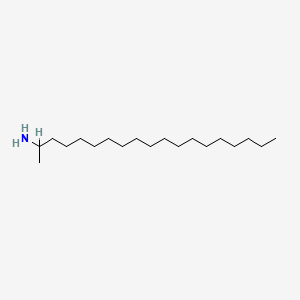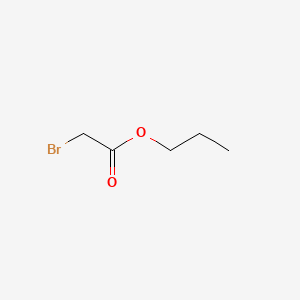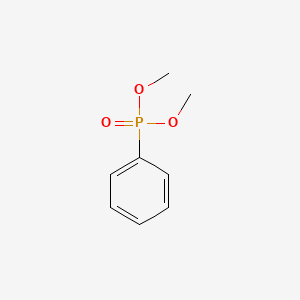
Dimethyl Phenylphosphonate
Vue d'ensemble
Description
Dimethyl phenylphosphonate is an organophosphorus compound with the molecular formula C8H11O3P It is a colorless liquid that is used in various chemical applications due to its unique properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl phenylphosphonate can be synthesized through several methods. One common method involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For example, trimethyl phosphite can react with methyl iodide to form dimethyl methylphosphonate, which can then be further reacted with phenyl halides to produce this compound .
Another method involves the reaction of phenylphosphonic dichloride with methanol under basic conditions. This reaction typically requires a catalyst such as a base (e.g., sodium hydroxide) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using the Michaelis-Arbuzov reaction due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product. Additionally, continuous flow reactors may be used to enhance the production rate and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl phenylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Dimethyl phenylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential use in enzyme inhibition and as a probe for studying biological pathways involving phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and bacterial infections.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of dimethyl phenylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt biological pathways and lead to various physiological effects. The specific pathways involved depend on the target enzyme and the context of the application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl methylphosphonate
- Dimethyl ethylphosphonate
- Dimethyl propylphosphonate
Uniqueness
Dimethyl phenylphosphonate is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties compared to other alkyl phosphonates. The phenyl group enhances the compound’s stability and reactivity, making it suitable for a broader range of applications in research and industry .
Propriétés
IUPAC Name |
dimethoxyphosphorylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11O3P/c1-10-12(9,11-2)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDOANYFRLHSML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176933 | |
| Record name | Phosphonic acid, phenyl-, O,O-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2240-41-7 | |
| Record name | Dimethyl P-phenylphosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2240-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, phenyl-, O,O-dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002240417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2240-41-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62258 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphonic acid, phenyl-, O,O-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Dimethyl phenylphosphonate interact with supramolecular assemblies like vesicles?
A: Research shows that amphiphilic 'basket' molecules incorporating DMPP exhibit interesting assembly behaviors. These molecules, designed with a hydrophobic cavity, can self-assemble into large unilamellar vesicles in water. [, ] DMPP, due to its size and shape similarity to chemical warfare agents like soman, shows a high affinity for the hydrophobic cavities of these baskets. [, ] The encapsulation of DMPP within these baskets can trigger a morphological transformation of the vesicles, causing them to shift into nanoparticles or larger vesicles depending on the guest molecule's structure. [] This suggests a potential application for these DMPP-containing vesicles as responsive materials for sensing organophosphorus compounds. [, ]
Q2: Can this compound be used in organic synthesis?
A: Yes, DMPP plays a crucial role in a reaction analogous to the Graebe-Ullmann synthesis of carbazoles. [, ] Specifically, oxazaphosphoranes, synthesized from readily available ethers, undergo photolytic extrusion of DMPP upon irradiation. [] This process effectively removes oxygen from the starting material, yielding the desired carbazole product. [] This method highlights the utility of DMPP as a leaving group in organic transformations.
Q3: What is the molecular structure and formula of this compound?
A3: this compound (DMPP) has the molecular formula C8H11O3P. Its structure consists of a phenyl group attached to a phosphorus atom. The phosphorus atom is further bonded to two methoxy groups and an oxygen atom, forming a phosphonate ester.
Q4: Are there any applications of this compound in material science?
A: Yes, DMPP serves as a valuable building block for flame-retardant materials. Studies have explored its incorporation into polyurethane formulations. [, ] Specifically, DMPP has been used in the synthesis of phosphorus-containing lactone-modified polyesters, which are then incorporated into polyurethane coatings to enhance their flame-retardant properties. [] This highlights the potential of DMPP as a reactive flame retardant in polymer applications.
Q5: What are the environmental implications of using this compound?
A: While DMPP offers various applications, understanding its environmental impact is crucial. Research has investigated the photocatalytic degradation of DMPP using titanium dioxide (TiO2). [] This study employed isotopic labeling to track the degradation pathways of DMPP, offering insights into its breakdown products and potential environmental fate. [] Such studies are essential for assessing the long-term impact of DMPP and devising strategies for its sustainable use and disposal.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


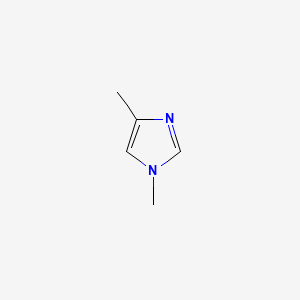
![1,4-Dioxaspiro[4.5]dec-7-ene](/img/structure/B1345672.png)
![5-Vinylbenzo[d][1,3]dioxole](/img/structure/B1345675.png)
